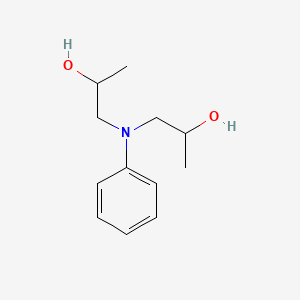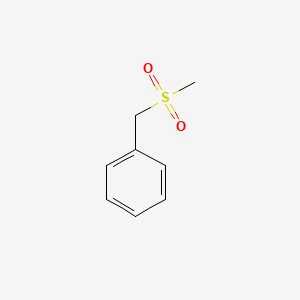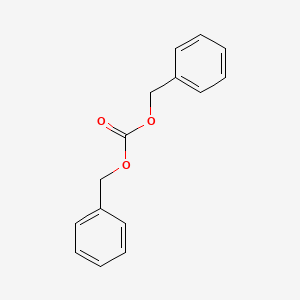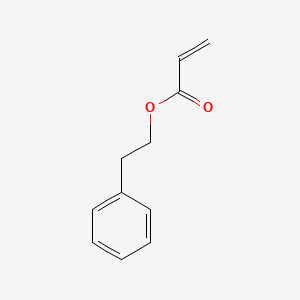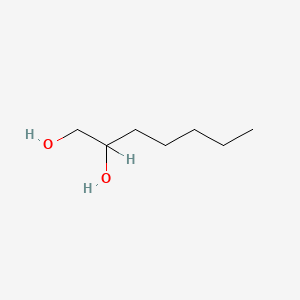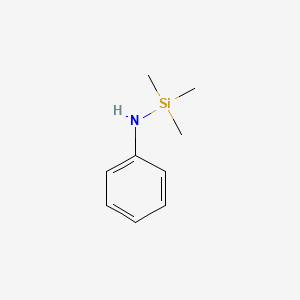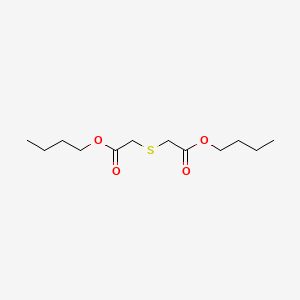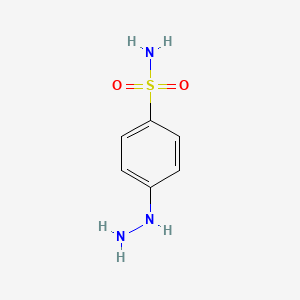
Chloro(triméthoxy)silane
Vue d'ensemble
Description
Chlorotrimethoxysilane is a chemical compound with the molecular formula CHClOSi . It has an average mass of 156.640 Da and a monoisotopic mass of 156.000946 Da .
Synthesis Analysis
Chlorotrimethoxysilane can be synthesized from the corresponding dibromobenzene . The crude product is obtained by distillation at a boiling point of 112 °C .Molecular Structure Analysis
The molecular structure of Chlorotrimethoxysilane consists of carbon, hydrogen, chlorine, oxygen, and silicon atoms . The exact structure can be found in various chemical databases .Chemical Reactions Analysis
While specific chemical reactions involving Chlorotrimethoxysilane are not detailed in the search results, it’s known that this compound can participate in sol-gel chemistry routes, known for mild and versatile reaction conditions .Physical And Chemical Properties Analysis
Chlorotrimethoxysilane is a liquid at 20 degrees Celsius . It has a boiling point of 112 °C , a flash point of 2 °C , and a specific gravity of 1.12 . Its refractive index is 1.35 .Applications De Recherche Scientifique
Modification de surface des nanomatériaux
Le chloro(triméthoxy)silane est largement utilisé dans la modification de surface des nanomatériaux. Il agit comme un agent de couplage silane qui peut se lier à la surface des nanoparticules, telles que les nanotubes de carbone (CNT) et les nanoparticules de silice (SiO2). Cette modification améliore la dispersion des nanoparticules dans diverses matrices et améliore l'interface entre les nanoparticules inorganiques et les polymères organiques, conduisant au développement de matériaux composites avancés .
Fabrication de silice mésoporeuse
Le composé est instrumental dans la fabrication de silice mésoporeuse, qui sont des matériaux avec des structures de pores hautement ordonnées. Ces structures de silice trouvent des applications dans la catalyse, la délivrance de médicaments et comme adsorbants en raison de leur grande surface et de leur volume de pores. Le this compound aide à créer ces structures en agissant comme un précurseur qui contribue à la formation du réseau de silice .
Développement de polymères à empreintes moléculaires
Les polymères à empreintes moléculaires (MIP) sont des matériaux synthétiques avec des sites de reconnaissance spécifiques pour les molécules d'intérêt. Le this compound est utilisé dans le développement de MIP pour la détection des protéines. Il fournit des groupes fonctionnels qui peuvent interagir avec la molécule modèle, facilitant la création de sites de liaison sélectifs au sein de la matrice polymère .
Greffage sur des nanotubes d'halloysite
Les nanotubes d'halloysite (HNT) sont modifiés à l'aide de this compound pour créer des HNT-Cl, qui présentent une grande activité chimique. Les HNT greffés peuvent agir comme des sites actifs qui réagissent avec d'autres molécules pour créer de nouveaux matériaux avec des applications significatives en génie chimique et en nanotechnologie. Ce processus implique divers paramètres tels que le milieu de dispersion, les rapports molaires et le temps de reflux pour obtenir le degré de greffage souhaité .
Synthèse d'octasilsesquioxanes
Le this compound est utilisé dans la synthèse de l'octakis(3-chloropropyl)octasilsesquioxane, un composé qui appartient à la famille des silsesquioxanes oligomères polyédriques (POSS). Ces matériaux présentent des structures tridimensionnelles uniques en forme de cage et sont utilisés pour améliorer la stabilité thermique et les propriétés mécaniques des polymères .
Création de monocouches auto-assemblées
Les monocouches auto-assemblées (SAM) sont des assemblages moléculaires ordonnés formés spontanément sur des surfaces. Le this compound peut former des SAM sur divers substrats, qui sont utilisés pour modifier les propriétés de surface telles que l'hydrophobie, la réactivité et la biocompatibilité. Ces surfaces modifiées ont des applications dans la technologie des capteurs, les dispositifs biomédicaux et la protection contre la corrosion .
Précurseur pour la précipitation du silicium
En science des matériaux, le this compound sert de précurseur pour la précipitation du silicium. Cette application est cruciale dans la production de matériaux et de dispositifs à base de silicium, où une déposition contrôlée du silicium est requise .
Applications en génie chimique
Les groupes chloro-silane actifs dans le this compound en font un réactif précieux en génie chimique. Il peut réagir avec diverses molécules organiques et inorganiques pour créer de nouveaux composés aux propriétés sur mesure. Ces réactions sont fondamentales dans la conception de catalyseurs, de revêtements et de matériaux fonctionnels pour un large éventail d'applications industrielles .
Safety and Hazards
Chlorotrimethoxysilane is highly flammable and may be corrosive to metals . It can cause severe skin burns and eye damage . Safety measures include wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .
Relevant Papers The paper “Hierarchically porous monolithic silica with varying porosity using bis(trimethoxysilyl)arenes as precursors” provides valuable information about the synthesis and applications of Chlorotrimethoxysilane .
Mécanisme D'action
Target of Action
Chloro(trimethoxy)silane, also known as Chlorotrimethoxysilane, is a compound primarily used for the preparation of silicone materials . It is an important substance for producing silane coupling agents . The primary targets of Chloro(trimethoxy)silane are surfaces that require modification, particularly in the field of bio- and nano-materials .
Mode of Action
Chloro(trimethoxy)silane interacts with its targets through a process known as silylation . This compound contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . These bonds allow Chloro(trimethoxy)silane to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions .
Biochemical Pathways
The biochemical pathways affected by Chloro(trimethoxy)silane are primarily related to the synthesis of silicone materials . The compound’s active silicon-hydrogen bond and hydrolyzable siloxane bonds enable it to participate in various reactions, leading to the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Result of Action
The molecular and cellular effects of Chloro(trimethoxy)silane’s action primarily involve the modification of surfaces. Chloro(trimethoxy)silane forms a self-assembled monolayer (SAMs) that facilitates the surface modification of different bio- and nano- materials . This modification can enhance the properties of the materials, making them more suitable for their intended applications.
Action Environment
The action, efficacy, and stability of Chloro(trimethoxy)silane can be influenced by various environmental factors. For instance, the presence of moisture can lead to the hydrolysis of the compound . Therefore, it is typically stored and used under dry conditions to maintain its stability and effectiveness.
Propriétés
IUPAC Name |
chloro(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVJWBYNOWIOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)(OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342000 | |
| Record name | Chloro(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4668-00-2 | |
| Record name | Chloro(trimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does chlorotrimethoxysilane contribute to the creation of ordered silica-based materials?
A1: Chlorotrimethoxysilane acts as a versatile precursor for building ordered silica-based materials. [] It can be used to synthesize stable tert-alkoxysilanetriols, which serve as molecular building blocks. [] Upon controlled hydrolysis and polycondensation, these silanetriols can form ordered silica-organic nanocomposites with distinct laminated morphologies. []
Q2: Can you explain the role of chlorotrimethoxysilane in creating microporous silica and its significance?
A2: Chlorotrimethoxysilane is crucial in a multi-step synthesis of microporous silica. It's first used to silylate tert-alkoxysilanetriols, resulting in well-defined oligomeric alkoxysilanes. [] These oligomers then undergo hydrolysis and polycondensation, followed by acid treatment to yield the final microporous silica with tightly controlled pore sizes. [] This controlled porosity is highly valuable in applications requiring specific surface area and adsorption properties.
Q3: The research mentions a "click reaction" involving a derivative of chlorotrimethoxysilane. Could you elaborate on this reaction and its relevance to material properties?
A3: Researchers synthesized 3-azidopropyltrimethoxysilane using chlorotrimethoxysilane as a starting material. [] This azide-functionalized silane then underwent a click reaction with propargyl alcohol, attaching a magnetic nanoparticle to the silane structure. [] This click reaction impacted the material's thermal properties; specifically, it reduced the glass transition temperature of the resulting composite. [] This control over thermal properties is essential for tailoring materials for specific applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




